molecular formula C16H15Cl2NO3 B2391879 N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide CAS No. 338961-29-8

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide

Cat. No. B2391879
CAS RN: 338961-29-8
M. Wt: 340.2
InChI Key: TVOKJTDAKJYHBU-UHFFFAOYSA-N
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Description

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide, also known as DCPEPB, is a chemical compound with the molecular formula C16H15Cl2NO3 . It has received significant attention in the scientific community due to its potential applications.


Molecular Structure Analysis

The molecular structure of DCPEPB consists of a benzamide core with a 2,4-dichloro-5-(2-methoxyethoxy)phenyl group attached . The molecular weight of DCPEPB is 340.2 .

Scientific Research Applications

Antidiabetic Applications

Research has identified certain benzamide derivatives, including those related to N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide, as potential antidiabetic agents. For example, Nomura et al. (1999) studied a series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives in search of antidiabetic agents, discovering KRP-297, a structurally related compound with potential as a diabetes mellitus treatment drug (Nomura et al., 1999).

Mosquito Development Inhibition

Benzamide derivatives have been explored for their effectiveness in controlling mosquito populations. Schaefer et al. (1978) found that certain benzamide compounds, such as SIR-8514 and SIR-6874, are highly effective inhibitors of mosquito development, offering potential for controlling larval populations of specific mosquito species (Schaefer et al., 1978).

Antipathogenic Activity

Studies have indicated that certain benzamide derivatives demonstrate significant antipathogenic activity, particularly against strains capable of forming biofilms. Limban et al. (2011) synthesized and characterized a number of acylthioureas with benzamide structures, showing notable anti-pathogenic effects, especially on Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Anticonvulsant Activity

Benzamides have been evaluated for their potential anticonvulsant properties. A study by Mussoi et al. (1996) synthesized a series of benzamides that exhibited significant anticonvulsant activity in both maximal electroshock (MES) and pentylenetetrazol (MET) screens, comparing favorably to phenytoin (Mussoi et al., 1996).

Cytotoxic and Antioxidant Activity

Benzamides have been synthesized and evaluated for their cytotoxic and antioxidant activities. Sulistyowaty et al. (2020) reported on the synthesis of N-(2-(2-benzilidenehydrazinecarbonyl)phenyl)benzamides and their bioactivity against human lung cancer cell lines, as well as their antioxidant properties (Sulistyowaty et al., 2020).

properties

IUPAC Name

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c1-21-7-8-22-15-10-14(12(17)9-13(15)18)19-16(20)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOKJTDAKJYHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)NC(=O)C2=CC=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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